![molecular formula C11H20FNO4 B3158315 (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid CAS No. 857026-03-0](/img/structure/B3158315.png)
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid
Overview
Description
Synthesis Analysis
The synthesis of Boc-Fmoc involves several steps. One common approach is to start with (S)-4-fluoro-4-methylpentanoic acid and then introduce the Boc protecting group. The detailed synthetic route may vary, but it typically includes esterification, amidation, and deprotection steps .
Scientific Research Applications
Stereoselective Synthesis
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid has been utilized in stereoselective synthesis processes. Laue et al. (2000) synthesized related compounds like (+)-(S)-2-Amino-4-fluorobutanoic acid using diastereoselective alkylation. The process involved alkylation of imines of glycine tert-butyl ester with specific bromo-fluoroalkanes, followed by deprotection steps (Laue, Kröger, Wegelius, & Haufe, 2000).
Hydrogenation and Synthesis of Proline Precursors
M. Nevalainen and A. Koskinen (2001) used a derivative of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid in the synthesis of trans-4-methylproline. This involved hydrogenating a precursor compound under various catalyst/solvent systems to achieve the best cis/trans ratio (Nevalainen & Koskinen, 2001).
Asymmetric Synthesis of Amino Acid Derivatives
Shendage et al. (2005) explored asymmetric alkylation processes with derivatives of this compound to synthesize various fluorinated amino acid derivatives. They developed new procedures to overcome challenges like racemization and isomerization during the synthesis (Shendage, Froehlich, Bergander, & Haufe, 2005).
Development of Renin Inhibitors
S. Thaisrivongs et al. (1987) synthesized a structurally complex acid, including a derivative of (S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid, as an intermediate for renin inhibitory peptides. This work contributed significantly to the development of potent inhibitors for human plasma renin, important in hypertension research (Thaisrivongs, Pals, Kroll, Turner, & Han, 1987).
properties
IUPAC Name |
(2S)-4-fluoro-4-methyl-2-[(2-methylpropan-2-yl)oxycarbonylamino]pentanoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20FNO4/c1-10(2,3)17-9(16)13-7(8(14)15)6-11(4,5)12/h7H,6H2,1-5H3,(H,13,16)(H,14,15)/t7-/m0/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNHJCMLXWLYJPF-ZETCQYMHSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC(C)(C)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC(C)(C)F)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20FNO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(S)-2-((Tert-butoxycarbonyl)amino)-4-fluoro-4-methylpentanoic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.